8-Ethynyl-2-methylisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
8-ethynyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-3-9-5-4-6-10-7-8-13(2)12(14)11(9)10/h1,4-8H,2H3 |
InChI Key |
OEAQBKSHVOIART-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Preparation of propargylic chlorides as ethynyl precursors.
- Reaction of N-methylbenzamide with copper salts (e.g., CuBr·Me2S or CuCN·2LiCl) and propargyl chloride in tetrahydrofuran (THF) under inert atmosphere.
- Addition of n-butyllithium to induce cyclization via allene intermediates to form the isoquinolinone ring.
Reaction Conditions:
- Temperature control between -50 °C and room temperature to optimize cyclization.
- Use of magnesium dibromide (MgBr2) and Bu4MgLi2 to facilitate the reaction.
- Purification by flash chromatography.
Representative Data (Adapted from Table 1 in the source):
| Entry | Starting Benzamide | Propargyl Chloride | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Methylbenzamide | Propargyl chloride | ~70 | Cyclization completed at RT |
| 6 | N-Methylbenzamide | 3-Chloroundec-4-yne | 72 | Room temperature cyclization |
| 9 | 4-Methoxy-N-Methylbenzamide | 3-Chlorooct-1-yne | 73 | Moderate yield, functionalized |
This method allows for the introduction of various alkynyl substituents, including ethynyl groups, by selecting appropriate propargylic chlorides, enabling the synthesis of 8-ethynyl derivatives.
Ethynyl-Imino Cyclization Approach
Another advanced method involves ethynyl-imino cyclization , which constructs the isoquinoline core by intramolecular cyclization of ethynyl-substituted imines.
Synthetic Route Highlights:
- Starting from 2-bromo-6-hydroxybenzaldehyde, a Sonogashira coupling with propyne introduces the ethynyl group.
- Protection of the phenol group (e.g., methoxymethyl (MOM) protection) to stabilize intermediates.
- Formation of imines from aldehydes and ammonia or amines.
- Tandem imine formation and ethynyl–imino cyclization under thermal or catalytic conditions (e.g., copper catalysis or silver triflate/triflic acid co-catalysis).
- Final deprotection and functional group adjustments to yield the isoquinolinone.
Reaction Efficiency:
- Yields of isoquinoline scaffolds via ethynyl-imino cyclization reach up to 89%, significantly higher than previous thermal aza-electrocyclic methods (~46% yield).
- The method is versatile and allows for the introduction of methyl groups at the 2-position by appropriate choice of starting materials.
Example Reaction Conditions:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sonogashira coupling | Pd catalyst, propyne, base, solvent | 69 | Introduces ethynyl group at 8-position |
| MOM protection of phenol | Methoxymethyl chloride, base | 84 | Protects phenol for subsequent steps |
| Imino-annulation and cyclization | NH3 in MeOH, 65–76 °C, 16 h | 89 | Forms isoquinoline core |
| Deprotection and purification | Acidic hydrolysis, extraction, drying | >90 | Yields 3-methylisoquinolin-8-ol intermediate |
This approach is well-suited for preparing 8-ethynyl-2-methylisoquinolin-1(2H)-one due to its high regioselectivity and functional group tolerance.
Additional Notes on Functionalization and Purification
- The use of copper(I) salts (CuBr·Me2S, CuCN·2LiCl) is critical to prevent side reactions such as oxygen-induced homocoupling of alkynes.
- Temperature control during organolithium addition is essential to favor cyclization over side reactions.
- Purification typically involves flash chromatography using hexane/ethyl acetate mixtures.
- Characterization data (NMR, IR, ESI-MS) confirm the structure and purity of the final compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
8-Ethynyl-2-methylisoquinolin-1(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethynyl-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, leading to the modulation of enzyme activities or receptor functions. The compound’s effects are mediated through its binding to specific proteins or nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent positions and functional groups critically influence the physicochemical and biological properties of isoquinolin-1(2H)-ones. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Ethynyl vs. In contrast, bromine (4-Bromo analog) enhances electrophilic substitution reactivity , while hydroxy groups (6-Hydroxy analogs) facilitate hydrogen bonding and solubility .
Stability and Reactivity
- Ethynyl Group: The sp-hybridized carbons in 8-ethynyl-2-methylisoquinolin-1(2H)-one may increase susceptibility to oxidation compared to saturated analogs.
- Crystal Packing: Analogous compounds (e.g., 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one) exhibit hydrogen-bonded networks and C–H···π interactions in crystal lattices, stabilizing the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
